N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C17H21N3O and a molecular weight of 283.376 g/mol . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylamine moiety, further connected to a phenylacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzylamine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amine and subsequent acetylation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in disrupting microbial cell membranes and interfering with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)acetamide: Similar structure but lacks the benzylamine moiety.
N-(4-(dimethylamino)benzylidene)amino)phenyl)acetamide: Contains a benzylidene group instead of a benzylamine group.
Uniqueness
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is unique due to its combination of a dimethylamino group, benzylamine moiety, and phenylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]methylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-11,18H,12H2,1-3H3,(H,19,21) |
InChI Key |
NIZAZRPGGILRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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